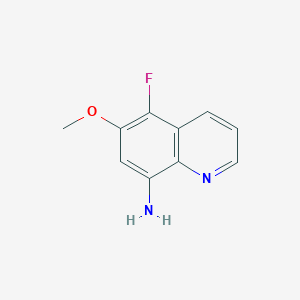

5-Fluoro-6-methoxyquinolin-8-amine

Description

Properties

IUPAC Name |

5-fluoro-6-methoxyquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-14-8-5-7(12)10-6(9(8)11)3-2-4-13-10/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYAUCJUOSDUHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)N)N=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Reaction with Subsequent Functionalization

The Skraup reaction is a classical method for quinoline synthesis, employing condensation of aniline derivatives with glycerol under acidic conditions. For 5-fluoro-6-methoxyquinolin-8-amine, the synthesis begins with 4-methoxy-2-nitroaniline as the starting material.

-

Quinoline Core Formation :

-

Nitro Group Reduction :

This two-step approach provides a straightforward pathway to the target compound, though the use of SnCl₂ necessitates careful handling due to its toxicity.

Direct Fluorination Strategies

Fluorination at the 5-position is critical for achieving the desired substitution pattern. Two primary methods are employed:

Electrophilic Fluorination

Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor , introduce fluorine regioselectively.

-

Substrate : 6-Methoxyquinolin-8-amine.

-

Reaction Conditions :

-

Mechanism : The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the electron-rich quinoline ring facilitates fluorine insertion at the 5-position.

Halogen Exchange

Fluorine can replace a pre-existing halogen (e.g., chlorine or bromine) using metal fluorides.

Methoxylation and Amination Sequences

Alternative routes involve sequential introduction of methoxy and amine groups:

-

Methoxylation :

-

Protection-Deprotection Strategies :

Optimization of Reaction Conditions

Solvent and Catalyst Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Maximizes fluorination efficiency |

| Catalyst | Iron(III) chloride | Enhances EAS kinetics |

| Temperature | 80°C | Balances reaction rate and decomposition |

Polar aprotic solvents like acetonitrile improve fluorinating agent solubility, while FeCl₃ accelerates electrophilic substitution.

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates the product from nitro-reduction byproducts.

-

Recrystallization : Methanol/water mixtures yield high-purity crystals (≥98% purity).

Industrial-Scale Production

Continuous Flow Synthesis

Modern production leverages continuous flow reactors to enhance reproducibility and safety:

Automation and Process Control

Automated systems monitor critical parameters (pH, temperature) in real-time, minimizing human error and maximizing yield (up to 88%).

Challenges and Mitigation Strategies

Regioselectivity in Fluorination

Stability of intermediates

-

Nitroquinoline Intermediate : Prone to decomposition under acidic conditions.

-

Mitigation : Use of inert atmospheres (N₂ or Ar) during storage.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Skraup + Reduction | 85 | 98 | 120 |

| Direct Fluorination | 68 | 95 | 150 |

| Halogen Exchange | 62 | 92 | 135 |

The Skraup route offers the best balance of yield and cost, making it preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxyquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution can produce various substituted quinolines .

Scientific Research Applications

5-Fluoro-6-methoxyquinolin-8-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a lead compound for developing new drugs.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of fluoroquinolone antibiotics .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Fluorine vs. Ethyl Substitution : The 5-fluoro group (electron-withdrawing) in the target compound may increase acidity of adjacent protons and enhance metabolic stability compared to the electron-donating ethyl group in its analogue .

- Methoxy Group Impact : The 6-methoxy group in all analogues contributes to solubility in organic solvents and may participate in hydrogen bonding .

Reactivity Trends :

- Fluorine’s electronegativity may reduce nucleophilic aromatic substitution (NAS) reactivity at position 5 compared to ethyl-substituted analogues.

- The amine group at position 8 enables functionalization (e.g., acylation, alkylation), as demonstrated in for complex catalyst synthesis .

Biological Activity

5-Fluoro-6-methoxyquinolin-8-amine is a fluorinated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-Fluoro-6-methoxyquinolin-8-amine has the following chemical properties:

- Molecular Formula : C10H8FN3O

- Molecular Weight : 195.19 g/mol

- IUPAC Name : 5-fluoro-6-methoxyquinolin-8-amine

The compound features a quinoline core with a fluorine atom and a methoxy group, which contribute to its unique biological properties.

The biological activity of 5-Fluoro-6-methoxyquinolin-8-amine is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound has shown promising results against a range of microbial pathogens. Its mechanism often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.

- Antimalarial Properties : Similar to other quinoline derivatives, it exhibits activity against Plasmodium falciparum, the causative agent of malaria. The compound's efficacy is linked to its ability to interfere with heme detoxification processes in the parasite, which is critical for its survival.

- Anticancer Potential : Preliminary studies suggest that 5-Fluoro-6-methoxyquinolin-8-amine may induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is needed to elucidate these mechanisms.

Biological Activity Evaluation

A series of studies have evaluated the biological activity of 5-Fluoro-6-methoxyquinolin-8-amine across different assays. The following table summarizes key findings:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various quinoline derivatives, including 5-Fluoro-6-methoxyquinolin-8-amine, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, showing potential as a new antibiotic candidate.

- Antimalarial Activity : Research indicated that 5-Fluoro-6-methoxyquinolin-8-amine exhibited potent antimalarial effects with an IC50 value lower than that of established antimalarial drugs like chloroquine. The compound's mechanism involved disruption of the parasite's ability to crystallize heme, leading to increased toxicity within the parasite.

- Cytotoxicity Studies : In vitro studies on human cancer cell lines revealed that the compound could induce apoptosis at relatively low concentrations, suggesting its potential as an anticancer agent. Further investigations into its selectivity and mechanism are ongoing.

Q & A

Q. Methodological Answer :

- NMR : -NMR identifies fluorine environments, while - and -NMR resolve methoxy and amine proton coupling .

- X-ray crystallography : Resolves bond angles and torsional strain between substituents, critical for validating synthetic accuracy .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, especially for detecting halogen isotopes (e.g., , ) in impurities .

Advanced: How can researchers resolve contradictions in reaction yields when synthesizing 5-Fluoro-6-methoxyquinolin-8-amine under varying solvent conditions?

Methodological Answer :

Use a Design of Experiments (DoE) approach to isolate variables (e.g., solvent polarity, temperature). For example, polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution but increase side reactions with free amines. Compare kinetic data (e.g., via in-situ IR spectroscopy) to identify rate-limiting steps. highlights similar yield discrepancies in alkylation reactions of 8-aminoquinolines, resolved by optimizing reaction time and stoichiometry .

Basic: What analytical methods ensure high purity of 5-Fluoro-6-methoxyquinolin-8-amine for pharmacological assays?

Q. Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate impurities.

- Elemental analysis : Validate C, H, N, and F content against theoretical values.

- Thermogravimetric analysis (TGA) : Detects solvent residues or decomposition products .

Advanced: How can computational modeling predict the reactivity of 5-Fluoro-6-methoxyquinolin-8-amine in catalytic or photochemical applications?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- Database mining : Tools like REAXYS or PubChem provide precedent data on analogous quinoline-metal interactions .

Advanced: What mechanistic studies are recommended to investigate the photodegradation of 5-Fluoro-6-methoxyquinolin-8-amine?

Q. Methodological Answer :

- UV-Vis spectroscopy : Monitor absorbance shifts under controlled light exposure to track degradation intermediates.

- EPR spectroscopy : Detect free radical formation during photolysis.

- LC-MS/MS : Identify degradation products and propose pathways (e.g., demethylation or fluorine displacement) .

Basic: How can researchers validate the biological activity of 5-Fluoro-6-methoxyquinolin-8-amine against microbial targets?

Q. Methodological Answer :

- MIC assays : Determine minimum inhibitory concentrations against Gram-negative/-positive bacteria.

- Fluorescence quenching : Use analogs like 8-hydroxyquinoline (a known antimicrobial) as positive controls .

- Cytotoxicity profiling : Compare IC values in mammalian vs. bacterial cells to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.